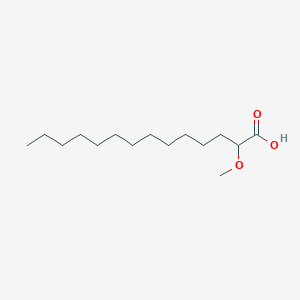

(2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a chemical of interest in the field of medicinal chemistry . It has been found to increase monoclonal antibody production .

Synthesis Analysis

The synthesis of similar compounds involves an optimized coupling reaction . After the reaction is completed, the excess of LiAlH4 is neutralized by the addition of 10% NaOH at 0 °C. The reaction mixture is then filtered and the obtained solution is extracted with dichloromethane .Molecular Structure Analysis

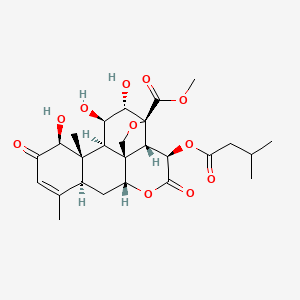

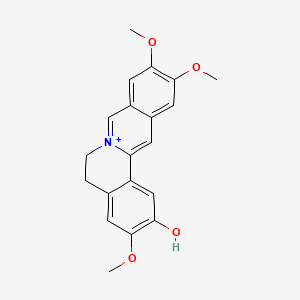

The molecular structure of this compound is represented by the linear formula C15H18N2O8 .Chemical Reactions Analysis

The compound has been found to interact with voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels at very high concentrations .Scientific Research Applications

Anticonvulsant Research

Application: The compound has been studied for its potential as an anticonvulsant. Researchers have synthesized a series of hybrid pyrrolidine-2,5-dione derivatives showing potent anticonvulsant properties .

Results: One particular compound demonstrated significant anticonvulsant activity and a favorable safety profile, with a median effective dose (ED50) MES of 45.6 mg/kg and ED50 6 Hz (32 mA) of 39.5 mg/kg .

Pain Management

Application: The same series of compounds has shown activity in pain models, suggesting potential applications in pain management .

Results: The compounds were effective in these models, indicating their potential use in developing new pain management therapies .

Molecular Synthesis

Application: The compound serves as a reagent in the synthesis of biologically active molecules .

Results: This application facilitates the creation of various molecules with potential biological activity, enhancing the efficiency of synthetic processes .

Protein Crosslinking

Application: It is used as a protein crosslinker, reacting with antibodies to modify lysine residues .

Results: This application is crucial for bioconjugation processes, which are essential in developing diagnostic and therapeutic agents .

Mechanism of Action

Target of Action

Related compounds such as 2,5-dioxopyrrolidin-1-yl acrylate have been shown to interact with proteins, specifically modifying lysine residues . This suggests that the compound could potentially interact with a wide range of proteins, depending on the specific environment and conditions.

Mode of Action

It’s known that related compounds can react with proteins to modify lysine residues . This modification could potentially alter the function of the protein, leading to changes in cellular processes.

Pharmacokinetics

Related compounds have been shown to have high metabolic stability on human liver microsomes . This suggests that the compound could potentially have good bioavailability, although further studies would be needed to confirm this.

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate involves the reaction of 5-(2-hydroxyethoxy)-4-oxopentanoic acid with pyrrolidine and a coupling agent to form the desired compound.", "Starting Materials": [ "5-(2-hydroxyethoxy)-4-oxopentanoic acid", "Pyrrolidine", "Coupling agent (e.g. EDC, DCC)" ], "Reaction": [ "Step 1: Dissolve 5-(2-hydroxyethoxy)-4-oxopentanoic acid and pyrrolidine in a suitable solvent (e.g. DMF, DMSO) and stir at room temperature for 1-2 hours.", "Step 2: Add the coupling agent to the reaction mixture and stir for an additional 2-3 hours.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain the desired compound, (2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate." ] } | |

CAS RN |

78274-32-5 |

Product Name |

(2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate |

Molecular Formula |

C11H15NO7 |

Molecular Weight |

273.24 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate |

InChI |

InChI=1S/C11H15NO7/c13-5-6-18-7-8(14)1-4-11(17)19-12-9(15)2-3-10(12)16/h13H,1-7H2 |

InChI Key |

OVPTZXRXNNJKSJ-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(=O)COCCO |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(=O)COCCO |

synonyms |

methoxypolyethylene glycol succinimidylsuccinate ss-PEG |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-amino-N'-[(4S)-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-methylpiperidin-1-yl)-5-oxopentyl]methanimidamide](/img/structure/B1204710.png)

![(3-{[4-(Hydroxycarbamoyl)phenyl]carbamoyl}-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl)oxidanyl](/img/structure/B1204714.png)

![6,8-Dihydroxy-3-[(4-hydroxy-6-methyloxan-2-yl)methyl]-3,4-dihydroisochromen-1-one](/img/structure/B1204717.png)